molecular formula C13H16O3 B8066415 Methyl (3r)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Methyl (3r)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

Cat. No. B8066415
M. Wt: 220.26 g/mol
InChI Key: PXBFBXFVUPMAJK-GFCCVEGCSA-N
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Patent
US09181186B2

Procedure details

To a solution of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (longer retention time: 2.47 g) in methanol (60 mL) was added conc. sulfuric acid (64 μL), and the mixture was heated under reflux for 12 hr. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (30 mL), and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (2.53 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)[CH2:5][C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1.S(=O)(=O)(O)O.[CH3:21]O>>[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)[CH2:5][C:6]([O:8][CH3:21])=[O:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(CC(=O)O)C1=CC(=CC=C1)O
Name
Quantity
64 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181186B2

Procedure details

To a solution of 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid (longer retention time: 2.47 g) in methanol (60 mL) was added conc. sulfuric acid (64 μL), and the mixture was heated under reflux for 12 hr. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (30 mL), and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (2.53 g) as a colorless oil. This compound was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)[CH2:5][C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1.S(=O)(=O)(O)O.[CH3:21]O>>[CH:1]1([CH:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)[CH2:5][C:6]([O:8][CH3:21])=[O:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(CC(=O)O)C1=CC(=CC=C1)O
Name
Quantity
64 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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